
4-Phenylsemicarbazide
Overview
Description
4-Phenylsemicarbazide is an organic compound with the molecular formula C7H9N3O. It is a derivative of semicarbazide, where a phenyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylsemicarbazide can be synthesized through several methods:
-
Reaction of Phenylurea with Hydrazine Hydrate
-
Hydrolysis of Benzal-4-Phenylsemicarbazone
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous reactors and automated purification systems is common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Phenylsemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it to hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Produces urea derivatives.
Reduction: Yields hydrazine derivatives.
Substitution: Results in various substituted semicarbazides.
Scientific Research Applications
4-Phenylsemicarbazide has been studied for its biological properties, particularly its inhibitory effects on enzymes. Research indicates that it exhibits activity against urease, an enzyme critical in various biological processes . This property suggests potential applications in pharmacology and biochemistry, especially in developing treatments for conditions where urease plays a role.
Corrosion Inhibition
One notable application of this compound is in corrosion inhibition for mild steel in acidic environments. Quantum chemical studies have demonstrated that 4PSC effectively reduces corrosion rates by adsorbing onto the metal surface, forming a protective layer. The interaction energies calculated using density functional theory (DFT) indicate that 4PSC can significantly enhance the corrosion resistance of steel .
Parameter | Value |
---|---|
Corrosion Medium | Hydrochloric Acid |
Inhibitor Efficiency | High |
Interaction Energy | Calculated via DFT |
EPR Studies
Electron paramagnetic resonance (EPR) spectroscopy has been employed to study the magnetic properties of irradiated single crystals of this compound. This technique allows for the identification of radicals formed upon gamma irradiation, providing insights into the compound's stability and reactivity under radiation exposure .
Case Studies
- Biological Activity Assessment : A study focusing on the synthesis and crystal structure of this compound reported its significant biological activity against urease, suggesting its potential use in therapeutic applications targeting urease-related disorders .
- Corrosion Inhibition Research : A quantum chemical study highlighted the effectiveness of this compound as a corrosion inhibitor for mild steel in hydrochloric acid. The research provided detailed calculations of interaction energies and molecular geometries, reinforcing the compound's utility in material protection .
- EPR Spectroscopy Analysis : Investigations using EPR revealed that this compound exhibits unique radical formation characteristics when subjected to gamma irradiation. This research contributes to understanding how such compounds behave under different environmental conditions and their potential applications in radiation chemistry .
Mechanism of Action
The mechanism of action of 4-Phenylsemicarbazide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Modification: It can react with amino groups in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
4-Phenylsemicarbazide can be compared with other similar compounds such as:
1-Phenylsemicarbazide: Similar structure but differs in the position of the phenyl group.
4-Phenylthiosemicarbazide: Contains a sulfur atom instead of an oxygen atom.
Semicarbazide: Lacks the phenyl group, making it less hydrophobic and less reactive in certain reactions.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the phenyl group, which enhances its stability and makes it suitable for a wider range of chemical reactions compared to its analogs .
Biological Activity
4-Phenylsemicarbazide (C₇H₉N₃O) is a compound belonging to the semicarbazide class, which has garnered attention for its diverse biological activities. This article summarizes the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of phenyl urea with hydrazine hydrate in ethanol. The process yields solid this compound with a reported yield of approximately 79% . The compound can be characterized through its crystal structure, which reveals important information about its molecular interactions.
1. Antimicrobial Properties
Research indicates that semicarbazones derived from this compound exhibit varying degrees of antimicrobial activity. In a study evaluating several semicarbazone derivatives, it was found that while none displayed significant antibacterial properties, some compounds showed notable antifungal activity . This suggests that modifications to the structure of this compound could enhance its efficacy against specific pathogens.
2. Antitumor Activity
This compound has demonstrated promising antitumor effects. In experimental models, compounds derived from this structure were tested against tumors grown on potato discs, showing significant antitumor activity . The ability of these compounds to protect against oxidative DNA damage further underscores their potential as anticancer agents.
3. Urease Inhibition
One notable biological activity of this compound is its inhibition of urease enzyme activity. Urease plays a critical role in various physiological processes, and its inhibition can have therapeutic implications, particularly in treating conditions like urease-related infections . This property highlights the compound's potential in drug development targeting urease-dependent pathways.
The mechanisms underlying the biological activities of this compound involve interactions at the molecular level that modulate enzymatic functions and cellular processes:
- Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This action is crucial for protecting cellular components from damage, thereby contributing to its antitumor effects .
- Enzyme Inhibition : The specific inhibition of urease by this compound can be attributed to its structural features that allow it to bind effectively to the active site of the enzyme, thereby blocking its catalytic function .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
Study | Focus | Findings |
---|---|---|
Ara et al., 2007 | Urease Inhibition | Demonstrated effective inhibition of urease by this compound |
Ansari et al., 2012 | Antimicrobial and Antitumor Activity | Identified significant antitumor effects in semicarbazone derivatives; limited antibacterial activity |
Ashiq et al., 2008 | Structural Analysis | Provided insights into the crystal structure and stability of this compound |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-phenylsemicarbazide in laboratory settings?
- Methodological Answer : this compound is typically synthesized by refluxing phenylurea with hydrazine hydrate in ethanol. The reaction mixture is stirred under controlled temperature (e.g., 70–80°C) for 5–12 hours, followed by solvent removal via rotary evaporation. The crude product is recrystallized from ethanol or aqueous ethanol, yielding colorless crystals with purities >95%. This method achieves ~79% yield under optimized conditions .
Q. How is the crystal structure of this compound determined, and what are its key structural features?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 16.5984 Å, b = 8.8862 Å, c = 10.3518 Å, and β = 91.359°. The structure reveals two independent molecules per asymmetric unit stabilized by four intermolecular N–H⋯O hydrogen bonds and four intramolecular N–H⋯N/C–H⋯O interactions. Refinement with SHELXL97 yields R₁ = 0.039 and wR₂ = 0.107 .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the vibrational spectra of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model vibrational modes by optimizing the molecular geometry and computing harmonic frequencies. Experimental FTIR and Raman spectra are compared to theoretical predictions, with scaling factors (~0.961) applied to account for anharmonicity. Key vibrational assignments include N–H stretching (3200–3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and aromatic C–H bending (700–900 cm⁻¹). Discrepancies >5% between theory and experiment may indicate neglected solvent effects or crystal packing forces .
Q. What methodologies are used to assess the enzyme inhibitory activity of this compound derivatives?
- Methodological Answer : Derivatives are tested against enzymes like urease or N-acetylglucosaminidase via spectrophotometric assays. For example:
- Competitive Inhibition : Measure initial reaction rates at varying substrate concentrations with fixed inhibitor levels. Plot Lineweaver-Burk (1/v vs. 1/[S]) to determine Ki (inhibitor constant).
- Kinetic Analysis : Use nonlinear regression to fit data to the Michaelis-Menten equation modified for competitive inhibition. Reported Ki values for this compound derivatives range from 0.13 μM (strong inhibition) to 23 μM (moderate inhibition) .
Q. How does the hydrogen-bonding network influence the stability and reactivity of this compound in solid-state applications?
- Methodological Answer : SC-XRD reveals that intermolecular N–H⋯O bonds (e.g., N12–H12N⋯O21, 2.95 Å) form a 2D sheet-like architecture, enhancing thermal stability (decomposition >200°C). Intramolecular hydrogen bonds (e.g., N13–H14N⋯N11, 2.67 Å) reduce conformational flexibility, which may limit reactivity in solution-phase alkylation reactions. Hirshfeld surface analysis quantifies contributions of H⋯O (35%), H⋯H (28%), and H⋯C (22%) interactions to crystal packing .
Q. What role does this compound play in the synthesis of fluorescent chemosensors?
- Methodological Answer : It serves as a ligand precursor in Schiff base complexes. For example:
- Procedure : Condense this compound with aldehydes (e.g., 9-anthracenecarboxaldehyde) in ethanol under reflux. Characterize the product via <sup>1</sup>H/<sup>13</sup>C NMR, FTIR, and single-crystal XRD.
- Application : The resulting Schiff base (e.g., (E)-1-((anthracen-10-yl)methylene)-4-phenylsemicarbazide) exhibits fluorescence quenching upon metal binding (e.g., Cu<sup>2+</sup>), enabling detection limits as low as 10<sup>−8</sup> M .
Properties
IUPAC Name |
1-amino-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCKWYUCPREFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201957 | |
Record name | 4-Phenylsemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-47-3 | |
Record name | 4-Phenylsemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylsemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PHENYLSEMICARBAZIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Phenylsemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylsemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PHENYLSEMICARBAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPU96SX57A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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